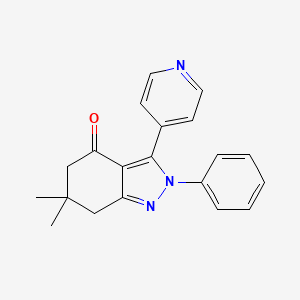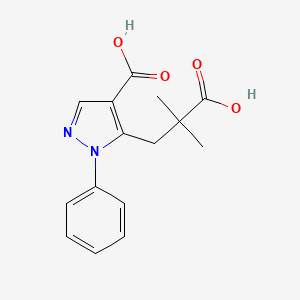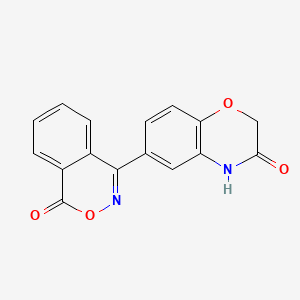
6-(1-oxo-1H-2,3-benzoxazin-4-yl)-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-oxo-1H-2,3-benzoxazin-4-yl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound belonging to the benzoxazine family Benzoxazines are known for their unique chemical structures and properties, which make them valuable in various scientific and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-oxo-1H-2,3-benzoxazin-4-yl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol, with a carbonyl compound (e.g., aldehyde or ketone) under acidic or basic conditions to form the benzoxazine ring.
Functional Group Introduction:
Final Cyclization: The final step may involve a cyclization reaction to fuse the additional benzoxazine ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
6-(1-oxo-1H-2,3-benzoxazin-4-yl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl or other reduced forms.
Substitution: The benzoxazine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents, or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzoxazine rings.
科学研究应用
6-(1-oxo-1H-2,3-benzoxazin-4-yl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 6-(1-oxo-1H-2,3-benzoxazin-4-yl)-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to form specific interactions with these targets, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.
相似化合物的比较
Similar Compounds
- 6-(1-oxo-1H-2,3-benzoxazin-4-yl)-2H-1,4-benzoxazin-3(4H)-one
- 2H-1,4-benzoxazin-3(4H)-one
- 1H-2,3-benzoxazin-4-yl
Uniqueness
This compound is unique due to its fused benzoxazine ring system with additional functional groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications. Compared to other benzoxazine compounds, it may exhibit enhanced reactivity, stability, or biological activity, depending on the context.
属性
IUPAC Name |
4-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-benzoxazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-14-8-21-13-6-5-9(7-12(13)17-14)15-10-3-1-2-4-11(10)16(20)22-18-15/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWZIONMKKGKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=NOC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
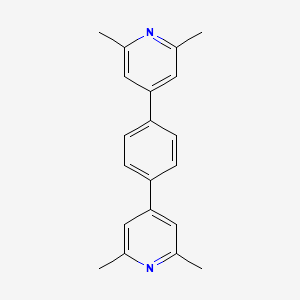
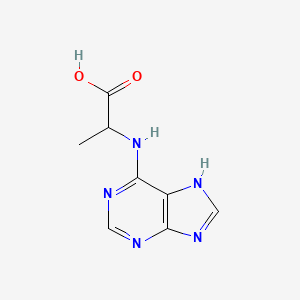
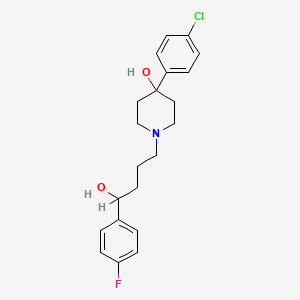
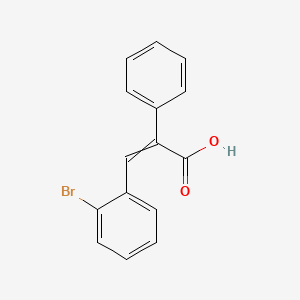
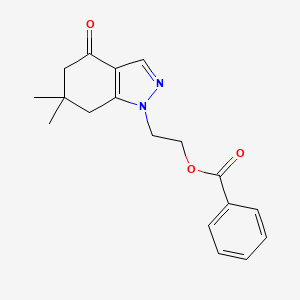
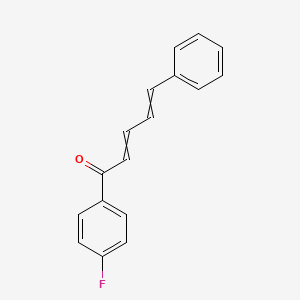
![2H-Indol-2-one, 3-[(dimethylamino)methylene]-1,3-dihydro-, (Z)-](/img/structure/B7883725.png)
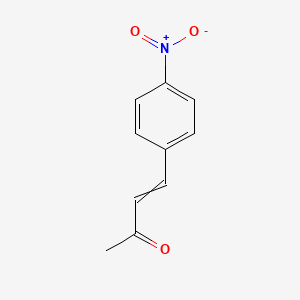
![N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide](/img/structure/B7883744.png)
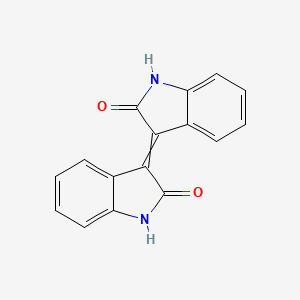
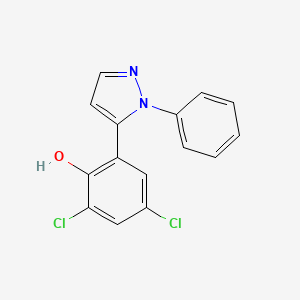
![(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B7883783.png)
